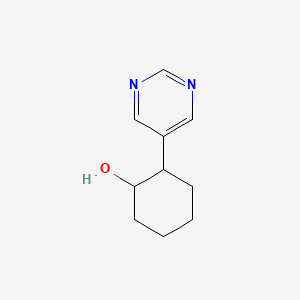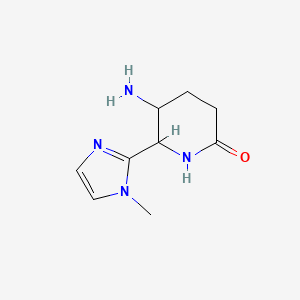amino}propanoic acid](/img/structure/B12314116.png)
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propansäure ist ein Derivat von Alanin, einer Aminosäure. Diese Verbindung wird häufig in der wissenschaftlichen Forschung verwendet, insbesondere in den Bereichen Chemie und Biologie. Sie ist bekannt für ihre einzigartige Struktur, die eine Fluorenylmethoxycarbonyl (Fmoc)-Gruppe enthält, was sie zu einem wertvollen Baustein in der Peptidsynthese macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propansäure beinhaltet typischerweise den Schutz der Aminogruppe von Alanin mit der Fmoc-Gruppe. Dies kann durch die Reaktion von Alanin mit Fluorenylmethoxycarbonylchlorid in Gegenwart einer Base wie Natriumhydroxid erreicht werden . Die Reaktionsbedingungen erfordern häufig eine inerte Atmosphäre und eine kontrollierte Temperatur, um die Stabilität der Fmoc-Gruppe zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Peptidsynthesizern, die eine effiziente und hochdurchsatzfähige Produktion von Fmoc-geschützten Aminosäuren ermöglichen. Die Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken ist in industriellen Umgebungen üblich .
Analyse Chemischer Reaktionen
Reaktionstypen
3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Fmoc-Gruppe kann unter basischen Bedingungen selektiv entfernt werden, wodurch eine weitere Funktionalisierung der Aminogruppe ermöglicht wird.
Kupplungsreaktionen: Sie kann an der Peptidbindungsbildung durch Kupplungsreaktionen mit anderen Aminosäuren oder Peptiden teilnehmen.
Häufige Reagenzien und Bedingungen
Fmoc-Entfernung: Piperidin in Dimethylformamid (DMF) wird üblicherweise zur Entfernung der Fmoc-Gruppe verwendet.
Kupplungsreagenzien: Carbodiimide wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) werden für die Peptidbindungsbildung verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Peptide und Peptidderivate, die in verschiedenen biochemischen und pharmazeutischen Anwendungen unerlässlich sind .
Wissenschaftliche Forschungsanwendungen
3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propansäure wird aufgrund ihrer Vielseitigkeit in der wissenschaftlichen Forschung weit verbreitet:
Peptidsynthese: Sie dient als Baustein bei der Synthese von Peptiden, die in der Medikamentenfindung und -entwicklung von entscheidender Bedeutung sind.
Chemische Biologie: Die Fmoc-Gruppe kann als fluoreszierende Markierung dienen, die es Forschern ermöglicht, Biomoleküle in Zellen zu verfolgen.
Medikamentenentwicklung: Sie wird bei der Entwicklung neuer Therapeutika verwendet, insbesondere bei der Entwicklung von peptidbasierten Medikamenten.
Polymersynthese:
Wirkmechanismus
Der Wirkmechanismus von 3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propansäure beinhaltet hauptsächlich ihre Rolle als geschützte Aminosäure in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und verhindert unerwünschte Nebenreaktionen. Sobald die gewünschte Peptidsequenz zusammengesetzt ist, kann die Fmoc-Gruppe entfernt werden, um die freie Aminogruppe freizulegen, wodurch eine weitere Funktionalisierung oder biologische Aktivität ermöglicht wird .
Wirkmechanismus
The mechanism of action of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed to reveal the free amino group, allowing for further functionalization or biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-(chinolin-3-yl)propansäure: Diese Verbindung enthält ebenfalls die Fmoc-Gruppe und wird in der Peptidsynthese verwendet.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1H-indol-3-yl)propansäure: Ein weiteres Fmoc-geschütztes Aminosäurederivat, das in ähnlichen Anwendungen eingesetzt wird.
Einzigartigkeit
Die Einzigartigkeit von 3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propansäure liegt in ihrer spezifischen Struktur, die eine Isopropylgruppe enthält, die an den Aminostickstoff gebunden ist. Dieses Strukturmerkmal kann die Reaktivität der Verbindung und die Eigenschaften der daraus synthetisierten Peptide beeinflussen, was sie zu einem wertvollen Werkzeug bei der Entwicklung neuartiger Peptide und peptidbasierter Therapeutika macht .
Eigenschaften
Molekularformel |
C21H23NO4 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-14(2)22(12-11-20(23)24)21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
UPNZOVPGSSWBLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)

![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)





![5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid](/img/structure/B12314083.png)

![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)


![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)
